molecular formula C10H10N2S B14493791 2-(Ethylsulfanyl)cyclohepta[d]imidazole CAS No. 63710-76-9

2-(Ethylsulfanyl)cyclohepta[d]imidazole

Katalognummer: B14493791
CAS-Nummer: 63710-76-9
Molekulargewicht: 190.27 g/mol
InChI-Schlüssel: YVDDTRAUFIQHNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethylsulfanyl)cyclohepta[d]imidazole is a heterocyclic compound that features an imidazole ring fused with a cycloheptane ring and an ethylsulfanyl group attached to the second position of the imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)cyclohepta[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cycloheptanone derivative with an ethylsulfanyl-substituted imidazole precursor. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process, along with heating to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate catalytic methods to enhance the efficiency of the synthesis and reduce the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethylsulfanyl)cyclohepta[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the ethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(Ethylsulfanyl)cyclohepta[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(Ethylsulfanyl)cyclohepta[d]imidazole depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the imidazole ring can interact with active sites of enzymes or binding pockets of receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Methylsulfanyl)cyclohepta[d]imidazole
  • 2-(Propylsulfanyl)cyclohepta[d]imidazole
  • 2-(Butylsulfanyl)cyclohepta[d]imidazole

Uniqueness

2-(Ethylsulfanyl)cyclohepta[d]imidazole is unique due to the specific length and properties of the ethylsulfanyl group, which can influence its reactivity and interactions with other molecules. Compared to its analogs with different alkyl chain lengths, the ethylsulfanyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

63710-76-9

Molekularformel

C10H10N2S

Molekulargewicht

190.27 g/mol

IUPAC-Name

2-ethylsulfanylcyclohepta[d]imidazole

InChI

InChI=1S/C10H10N2S/c1-2-13-10-11-8-6-4-3-5-7-9(8)12-10/h3-7H,2H2,1H3

InChI-Schlüssel

YVDDTRAUFIQHNV-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=NC2=CC=CC=CC2=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.